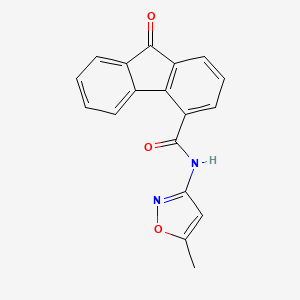![molecular formula C16H20N4O3S B6564398 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 921845-89-8](/img/structure/B6564398.png)
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a novel compound that combines imidazole and phenylacetamide moieties. This compound is characterized by its unique chemical structure, which includes an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, making it a subject of interest in various fields, including organic chemistry, medicinal chemistry, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process. One of the common synthetic routes includes:
Imidazole Formation: The synthesis begins with the formation of the imidazole ring through a cyclization reaction.
Sulfanyl Group Attachment: The sulfanyl group is then introduced, linking to the imidazole ring.
Phenylacetamide Moiety Addition: Finally, the phenylacetamide moiety is attached to the structure through an acylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound might involve optimized reaction conditions to enhance yield and purity, including the use of specialized catalysts and solvents to streamline the synthetic process. The precise conditions would depend on the scale of production and the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions at the hydroxymethyl or sulfanyl groups.
Reduction: Reduction reactions might occur at the carbamoylmethyl group.
Substitution: The imidazole ring can be a site for various substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride might be employed for reduction.
Substituents: Halogens or alkyl groups could be introduced via substitution reactions using appropriate halides or alkylating agents.
Major Products
The major products of these reactions would vary depending on the reagents and conditions used but might include oxidized, reduced, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological contexts, it might be investigated for its interactions with biomolecules, possibly serving as a ligand in biochemical assays.
Medicine
Pharmacologically, this compound could be explored for therapeutic potential, such as enzyme inhibition or receptor modulation.
Industry
Industrially, the compound could find applications in material sciences, possibly in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves its interaction with specific molecular targets. The imidazole ring, for instance, can interact with various enzymes or receptors, modulating their activity. The presence of the sulfanyl group could influence the redox potential of the compound, affecting its biological activity. Detailed mechanistic studies would be required to elucidate these pathways fully.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds might include:
Imidazole Derivatives: Such as 1-(hydroxymethyl)-1H-imidazole.
Phenylacetamide Analogs: Including N-(2,4-dimethylphenyl)acetamide.
the presence of both the imidazole and phenylacetamide moieties, linked via a sulfanyl group, highlights its distinctiveness.
Properties
IUPAC Name |
2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-3-4-13(11(2)5-10)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFEQYQMZQXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6564333.png)
![5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564339.png)
![2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide](/img/structure/B6564342.png)
![N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}thiophene-2-carboxamide](/img/structure/B6564349.png)

![5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564359.png)
![N-(2-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564361.png)
![5-methyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6564370.png)
![4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6564376.png)
![4-{[(1Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6564382.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6564383.png)
![N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6564396.png)
![N-(2,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6564406.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6564414.png)
